molecular formula C10H11ClS2 B8388302 2-(3-Chlorophenyl)-1,3-dithiane

2-(3-Chlorophenyl)-1,3-dithiane

Cat. No.: B8388302
M. Wt: 230.8 g/mol
InChI Key: HVOOEJGCHIRIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-1,3-dithiane is a sulfur-containing heterocyclic compound featuring a six-membered 1,3-dithiane ring substituted with a 3-chlorophenyl group. The 1,3-dithiane scaffold is widely utilized in organic synthesis as a ketone-protecting group due to its stability under acidic and basic conditions . The chlorine substituent at the phenyl ring’s meta position likely influences electronic and steric properties, affecting reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H11ClS2

Molecular Weight

230.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,3-dithiane

InChI

InChI=1S/C10H11ClS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2

InChI Key

HVOOEJGCHIRIOP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Aryl-1,3-dithianes

2-(3,4-Dichlorophenyl)-1,3-dithiane
  • Molecular Formula : C₁₀H₁₀Cl₂S₂
  • Molecular Weight : 265.21 g/mol
  • No direct reactivity data are provided, but higher halogen content may slow deprotection reactions due to increased steric hindrance .
2-(3-Bromophenyl)-1,3-dithiane
  • Molecular Formula : C₁₀H₉BrS₂ (inferred)
  • Molecular Weight : ~273.21 g/mol
  • Key Properties: Bromine’s larger atomic radius compared to chlorine may alter crystal packing, as seen in its structurally characterized analog’s planar dithiane ring and intermolecular C–H⋯S interactions .
2-(3-Fluorophenyl)-1,3-dithiane
  • Molecular Formula : C₁₀H₁₁FS₂
  • Molecular Weight : 214.32 g/mol
  • Reduced steric bulk compared to chlorine or bromine may improve reaction yields in coupling or alkylation reactions .

Non-Halogenated Aryl-1,3-dithianes

2-(3-Pyridyl)-1,3-dithiane
  • Key Findings :
    • Used as a ketone-protecting group in NNK-4-OAc synthesis. Deprotection with N-chlorosuccinimide proceeds efficiently, highlighting the dithiane ring’s stability under mild acidic conditions .
    • The pyridyl group’s electron-deficient nature may accelerate deprotection compared to halogenated analogs.
2-(4-Tetrahydropyranyloxybutyl)-1,3-dithiane
  • Key Findings :
    • Demonstrates utility in alkylation reactions with bulky substrates (e.g., 1,3-dioxane derivatives), yielding hybrid structures (16% yield) .
    • The tetrahydropyranyloxy group enhances solubility in polar solvents, a property absent in halogenated aryl-dithianes.

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